Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate
Overview
Description
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate is a heterocyclic compound with the molecular formula C10H8BrNO2S It is a derivative of benzoisothiazole, featuring a bromine atom at the 5-position and an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzoisothiazole derivatives followed by esterification. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The esterification step involves reacting the brominated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thiol derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted benzoisothiazole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives.
Ester Hydrolysis: The major product is 5-bromobenzo[D]isothiazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or neurotransmission .
Comparison with Similar Compounds
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate can be compared with other benzoisothiazole derivatives:
Ethyl 6-bromobenzo[D]isothiazole-3-carboxylate: Similar structure but with bromine at the 6-position, leading to different reactivity and biological activity.
Ethyl 5-chlorobenzo[D]isothiazole-3-carboxylate: Chlorine substitution instead of bromine, affecting its chemical properties and applications.
Ethyl 5-methoxybenzo[D]isothiazole-3-carboxylate: Methoxy group instead of bromine, resulting in different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 5-bromo-1,2-benzothiazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRZNSLSIGQHEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723387 | |
Record name | Ethyl 5-bromo-1,2-benzothiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936923-58-9 | |
Record name | Ethyl 5-bromo-1,2-benzothiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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